Cefoxitin sodium salt, analytical standard

Description

Contextualization within Cephamycin and Beta-Lactam Antibiotic Classes

Cefoxitin (B1668866) is classified as a cephamycin antibiotic and is often grouped with the second-generation cephalosporins due to its spectrum of activity. wikipedia.orgrcsb.orgdrugbank.comwikidoc.orgwikipedia.orgdrugs.comncats.io Cephamycins are a family of beta-lactam antibiotics structurally similar to cephalosporins, but they are produced by actinomycetes, whereas cephalosporins are produced by filamentous fungi. psu.edu A key characteristic of cephamycins, including cefoxitin, is the presence of a 7-alpha-methoxyl group. patsnap.comrcsb.orgpsu.edufda.govcrioac-lyon.fr This structural feature confers a high degree of resistance to beta-lactamases, enzymes produced by bacteria that can hydrolyze the beta-lactam ring and inactivate many beta-lactam antibiotics. patsnap.comrcsb.orgdrugbank.comncats.iopsu.edufda.govcrioac-lyon.frguidetopharmacology.org Cefoxitin is described as being resistant to almost all beta-lactamases. psu.edu

Historical Development and Semisynthetic Origin from Cephamycin C

Cefoxitin is a semi-synthetic antibiotic derived from cephamycin C. wikipedia.orgrcsb.orgdrugbank.comfda.govcrioac-lyon.frnih.govtoku-e.comdrugbank.com Cephamycin C was discovered in 1972 by researchers at Merck Sharp and Dohme Research Laboratories while investigating penicillin-producing bacteria. psu.edutoku-e.com Cephamycin C was the first cephem discovered and showed high resistance to several beta-lactamases, although its activity was primarily against Gram-negative bacteria. wikipedia.orgpsu.edu Cefoxitin was synthesized from cephamycin C in 1972 with the goal of creating an antibiotic with a broader spectrum of activity. wikipedia.orgtoku-e.com Chemical modifications were made to cephamycin C to yield cefoxitin, broadening its spectrum to include Gram-positive bacteria. wikipedia.org This development involved exploring over 300 modifications to the cephalosporin (B10832234) base with methoxy (B1213986) groups at the 7-alpha position. wikipedia.org Cefoxitin was unique among these modifications in retaining effectiveness against Gram-negative bacteria, gaining effectiveness against Gram-positive bacteria, and resisting breakdown by beta-lactamase. wikipedia.org

Research Significance of Cefoxitin Sodium in Antimicrobial Chemotherapy

Research into cefoxitin sodium has been significant in antimicrobial chemotherapy due to its stability against beta-lactamases and its broad spectrum of activity. Its resistance to these inactivating enzymes makes it effective against many bacterial strains that are resistant to other beta-lactam antibiotics, including some cephalosporins. patsnap.compsu.edufda.govcrioac-lyon.frnih.gov Studies have investigated its efficacy in treating various infections, including abdominal sepsis and urinary tract infections caused by extended-spectrum beta-lactamase-producing Enterobacterales. nih.govbmj.compsu.edu Research has also explored its use as an alternative therapy to carbapenems for certain infections. wikipedia.orgnih.gov Furthermore, cefoxitin is used in microbiological laboratories for the detection of methicillin (B1676495) resistance in staphylococci, as it is considered a better predictor of methicillin resistance in vitro than oxacillin (B1211168). wikipedia.orgcrioac-lyon.fr

Broad-Spectrum Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria and Anaerobes

Cefoxitin sodium exhibits broad-spectrum antimicrobial activity. It is effective against a wide range of both Gram-negative and Gram-positive bacteria, as well as anaerobes. wikipedia.orgpatsnap.comfishersci.ptrcsb.orgdrugbank.comwikidoc.orgdrugs.comncats.ioguidetopharmacology.orgtoku-e.comnih.govnih.gov This broad activity makes it a valuable option for treating mixed infections where multiple types of bacteria may be present. patsnap.com Its spectrum includes activity against bacteria commonly found in abdominal infections, such as Escherichia coli and Bacteroides fragilis. psu.edu Cefoxitin is also active against methicillin-susceptible Staphylococcus aureus, Streptococcus species, Salmonella species, Proteus vulgaris, Flavobacterium species, and Klebsiella species. wikipedia.org The presence of the 7-alpha-methoxy group contributes to its stability against beta-lactamases produced by Gram-negative bacteria. drugbank.comncats.iofda.gov However, it is important to note that cefoxitin is typically inactive against most strains of Pseudomonas aeruginosa and many strains of Enterobacter cloacae. wikipedia.orgguidetopharmacology.org Staphylococci resistant to methicillin and oxacillin are generally considered clinically resistant to cefoxitin. wikipedia.orgguidetopharmacology.org

Structure

3D Structure of Parent

Properties

CAS No. |

33564-30-6 |

|---|---|

Molecular Formula |

C16H17N3NaO7S2 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

sodium (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1 |

InChI Key |

MRJZOFPLZPTXGN-XMZRARIVSA-N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

Appearance |

White to off-white solid powder. |

Other CAS No. |

33564-30-6 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefoxitin Sodium; Cefoxitin sodium salt; Cenomycin; Betacef; Merxin; MK306; MSD Brand of Cefoxitin Sodium; Sodium, Cefoxitin; Merck Brand of Cefoxitin Sodium; Merck Frosst Brand of Cefoxitin Sodium; Merck Sharp and Dohme Brand of Cefoxitin Sodium; MK 306; MK-306; |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cefoxitin Sodium

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

The bacterial cell wall is largely composed of peptidoglycan, a complex polymer providing structural strength and rigidity. patsnap.comrcsb.org Peptidoglycan synthesis involves a series of steps, including the cross-linking of glycan chains, a process catalyzed by PBPs. patsnap.comrcsb.org Cefoxitin (B1668866) sodium inhibits this process, disrupting the formation of a stable cell wall. patsnap.compatsnap.comtoku-e.comnih.govcarlroth.com

Covalent Acyl-Enzyme Complex Formation with Penicillin-Binding Proteins (PBPs)

Cefoxitin, like other beta-lactam antibiotics, binds to the active site of PBPs. patsnap.comrcsb.orgbiorxiv.org This binding involves the formation of a covalent acyl-enzyme complex with a serine residue in the active site of the PBP. rcsb.orgnih.gov This covalent interaction inactivates the enzyme. nih.govbiorxiv.orgfishersci.pt

Disruption of Transpeptidase Activity and Peptidoglycan Cross-Linking

Penicillin-binding proteins function as transpeptidases, catalyzing the final step in peptidoglycan synthesis: the cross-linking of peptide side chains. patsnap.comdrugbank.comrcsb.orgnih.gov By forming a covalent complex with PBPs, cefoxitin sodium inhibits their transpeptidase activity, preventing the necessary cross-links from forming. patsnap.compatsnap.comtoku-e.comnih.govcarlroth.com This leads to a weakened peptidoglycan structure. patsnap.comtoku-e.comnih.gov

Structural Mimicry of D-Ala-D-Ala Peptide Substrate by the Beta-Lactam Ring

The beta-lactam ring structure of cefoxitin is a structural mimic of the D-Ala-D-Ala (D-alanyl-D-alanine) portion of the peptidoglycan precursor peptide substrate. rcsb.orgnih.govmdpi.comresearchgate.net This mimicry allows cefoxitin to bind to the active site of PBPs, which normally recognizes and binds to the D-Ala-D-Ala motif to facilitate cross-linking. rcsb.orgnih.govmdpi.comresearchgate.net

Lysis of Bacterial Cells as a Consequence of Cell Wall Compromise

The inhibition of peptidoglycan cross-linking by cefoxitin sodium results in a severely weakened bacterial cell wall. patsnap.comtoku-e.comcymitquimica.comdrugbank.comrcsb.orgnih.gov Unable to withstand the internal osmotic pressure, the bacterial cell undergoes lysis and death. patsnap.comtoku-e.comcymitquimica.comnih.govnih.gov

Enzymatic Studies on PBP Affinities and Inhibition Kinetics

Enzymatic studies have investigated the binding characteristics and inhibition kinetics of cefoxitin sodium with various PBPs. nih.govnih.gov These studies help to understand the spectrum of activity and the potency of the antibiotic against different bacteria.

Binding Characteristics to Specific Penicillin-Binding Proteins (e.g., PBP5 in E. coli)

Cefoxitin exhibits affinity for a range of PBPs in bacteria such as Escherichia coli. drugbank.comrcsb.orgnih.gov For instance, studies have focused on its interaction with PBP5 in E. coli. rcsb.orgnih.gov PBP5 is primarily involved in peptidoglycan remodeling and acts as a D-alanine carboxypeptidase, cleaving the terminal D-Ala residue. rcsb.org Cefoxitin inhibits PBP5 by blocking the natural peptide substrate from accessing the active site and forming a covalent complex with the Ser44 nucleophile. rcsb.org While cefoxitin has high affinities for nearly all E. coli PBPs, inhibition of PBPs involved in cross-linking is lethal, whereas inhibition of those involved only in remodeling, such as PBP5, may be non-lethal. rcsb.org

Data from studies on the affinities of antibiotics to E. coli PBPs illustrate varying degrees of inhibition. For example, while cefoxitin inhibits PBP5, it may require higher concentrations compared to its activity against other PBPs. elifesciences.orgelifesciences.org

Below is a representative table summarizing PBP inhibition data for Bacillus subtilis from one study, illustrating how different cephalosporins, including cefoxitin, interact with various PBPs. This type of data is crucial for understanding the specific targets of beta-lactam antibiotics. biorxiv.org

| Antibiotic | PBP1 (%) Inhibited at MIC | PBP2a (%) Inhibited at MIC | PBP2b (%) Inhibited at MIC | PBP4 (%) Inhibited at MIC | PBP5 (%) Inhibited at MIC | PBP6 (%) Inhibited at MIC |

| Ceftriaxone | 90 | 45 | 92 | 13 | 92 | 0.25 |

| Cephalothin | 28 | 25 | 100 | 13 | 100 | 0.0312 |

| Cefoxitin | 28 | 9 | 54 | 3 | 5 | 1 |

Note: Data represents the average percentage of PBP inhibition at the Minimum Inhibitory Concentration (MIC) from a study on Bacillus subtilis PBPs. Low percentages indicate high inhibition. biorxiv.org

Studies have also explored the correlation between the affinities of cefoxitin to E. coli PBPs and its rates of inhibition of the corresponding enzymatic reactions. nih.gov

Correlation between PBP Affinities and Rates of Inhibition of Penicillin-Sensitive Reactions

Studies have investigated the relationship between the affinity of cefoxitin for various PBPs and the rates at which it inhibits the corresponding penicillin-sensitive enzymatic reactions in bacteria like Escherichia coli. nih.gov An approximate correlation has been observed between the affinity of cefoxitin for specific PBPs and its rate of inhibition of the enzymatic reactions catalyzed by those PBPs. nih.gov This suggests that the strength of binding to a particular PBP influences how effectively cefoxitin can inhibit its enzymatic activity.

Research on the affinities of various beta-lactam antibiotics, including cefoxitin, for the PBPs of Escherichia coli has shown that different antibiotics exhibit varying affinities for the essential PBPs. asm.org These differences in affinity have been shown to correlate with the observed morphological effects elicited by the antibiotics in growing bacteria. asm.org For instance, compounds with high affinity for their primary essential PBP targets tend to cause specific morphological changes at lower concentrations. asm.org

Mechanisms of PBP Deacylation Blockage by Cefoxitin Sodium

Cefoxitin, like other beta-lactam antibiotics, inhibits PBPs by forming a covalent acyl-enzyme complex with the active-site serine residue of the protein. nih.govnih.govnih.govrcsb.org This acylation step is crucial for the inhibitory activity, as it effectively inactivates the enzyme, preventing it from catalyzing the transpeptidation reactions necessary for cell wall synthesis. nih.gov

Specifically, the beta-lactam ring of cefoxitin structurally mimics the D-Ala-D-Ala peptide bond of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs. nih.govnih.govrcsb.org The active-site serine then performs a nucleophilic attack on the beta-lactam carbonyl, leading to the formation of a stable acyl-enzyme complex. nih.govnih.govrcsb.org

For PBPs to resume their catalytic activity, the acyl-enzyme complex must be hydrolyzed, a process known as deacylation. researchgate.net Cefoxitin is known to block or significantly slow down this deacylation process in certain PBPs, contributing to the stable inhibition of the enzyme. rcsb.org For example, in Escherichia coli PBP5, cefoxitin inhibits the enzyme by blocking the natural peptide substrate from accessing the active site and preventing deacylation. rcsb.org This blockage of deacylation by the beta-lactam acyl intermediate leads to the functional irreversible inhibition of the affected transpeptidases. nih.gov

Studies investigating the structural mechanisms of beta-lactam interaction with PBPs, such as Escherichia coli PBP5, have provided insights into how these antibiotics, including cefoxitin, form covalent complexes. researchgate.net While the exact details of how cefoxitin specifically impedes the deacylation step can vary depending on the specific PBP, the formation of a stable acyl-enzyme complex that resists hydrolysis is a key aspect of its mechanism of action. This prolonged inhibition of PBP activity disrupts cell wall synthesis, ultimately leading to bacterial cell death. patsnap.comdrugbank.comnih.gov

Here is a table summarizing some key aspects of Cefoxitin Sodium's interaction with PBPs:

| Feature | Description |

| Primary Targets | Penicillin-Binding Proteins (PBPs) involved in bacterial cell wall synthesis. fishersci.ptpatsnap.comdrugbank.comnih.govnih.govnih.gov |

| Mechanism of Inhibition | Covalent binding to the active-site serine of PBPs, forming a stable acyl-enzyme complex. nih.govnih.govnih.govrcsb.org |

| Structural Mimicry | Beta-lactam ring mimics the D-Ala-D-Ala substrate. nih.govnih.govrcsb.org |

| Effect on Deacylation | Blocks or slows down the hydrolysis of the acyl-enzyme complex, preventing enzyme recovery. nih.govrcsb.org |

| Outcome | Inhibition of peptidoglycan cross-linking, weakened cell wall, bacterial lysis, and death. patsnap.comnih.govnih.gov |

| Beta-Lactamase Stability | High stability due to the 7-alpha-methoxy group. wikipedia.orgpatsnap.comdrugbank.com |

Mechanisms of Antimicrobial Resistance to Cefoxitin Sodium

Enzymatic Hydrolysis by Beta-Lactamases

Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring, the core structural component responsible for the antibacterial activity of beta-lactam antibiotics like cefoxitin (B1668866) sodium. patsnap.commedchemexpress.com Hydrolysis of the beta-lactam ring renders the antibiotic ineffective. patsnap.commedchemexpress.com While many beta-lactam antibiotics are susceptible to these enzymes, cefoxitin sodium exhibits a notable degree of stability against hydrolysis by various beta-lactamases. toku-e.comnih.govcrioac-lyon.frnih.govmedchemexpress.com However, enzymatic destruction by beta-lactamases remains an important factor contributing to bacterial resistance to cefoxitin sodium. nih.gov

Role of the 7-alpha-Methoxy Functional Group in Beta-Lactamase Resistance

A key structural feature contributing to cefoxitin sodium's resistance to certain beta-lactamases is the presence of a 7-alpha-methoxy functional group on its cephem nucleus. patsnap.comtoku-e.comhres.canih.govwikipedia.orgrcsb.orgprobes-drugs.orgclinicaltrials.eu This group confers significant stability against hydrolysis by many beta-lactamases, including penicillinases and cephalosporinases produced by both Gram-negative and Gram-positive bacteria. hres.canih.gov The 7-alpha-methoxy group makes cefoxitin a poor substrate for these enzymes. rcsb.org

Induction of Beta-Lactamase Production by Cefoxitin Sodium

Cefoxitin sodium can act as a strong inducer of beta-lactamase production in certain bacteria. crioac-lyon.frwikipedia.org In the presence of cefoxitin, bacteria that produce inducible beta-lactamases will increase their production and secretion of these enzymes to cleave the beta-lactam ring. wikipedia.org This induction can lead to resistance, particularly in Gram-negative bacilli. crioac-lyon.fr Studies have shown that cefoxitin sensitivity or resistance can be used to predict the inducibility of beta-lactamase in Gram-negative clinical isolates. nih.gov For instance, induction of beta-lactamase activity by cefoxitin was observed in 68% of tested organisms from species capable of beta-lactamase induction. nih.gov

Substrate Specificity for Beta-Lactamases

While generally stable against many beta-lactamases, cefoxitin sodium can be a substrate for certain types. wikipedia.org For example, cefoxitin is a better substrate for some beta-lactamases compared to imipenem. wikipedia.org Although cefoxitin is highly resistant to hydrolysis by beta-lactamase from Bacteroides fragilis, Staphylococcus aureus (penicillinase), and all types of beta-lactamases (Ia, Ib, Id, IIIa, IVc) from the Enterobacteriaceae family, resistance can still occur. hres.ca The complete and rapid degradation of cefoxitin is not always essential for resistance; some strains that hydrolyze the antibiotic slowly can still exhibit resistance. nih.gov

Resistance Conferred by AmpC Beta-Lactamases

AmpC beta-lactamases are a clinically significant group of cephalosporinases that can confer resistance to a wide range of beta-lactam drugs, including cephamycins like cefoxitin. asm.orgnih.govvetdergikafkas.org These enzymes are encoded on the chromosomes of many Enterobacteriaceae and other organisms, and their overexpression, often due to mutations, can lead to high-level resistance to cefoxitin and other cephalosporins. asm.org Plasmid-mediated AmpC enzymes can also appear in bacteria that typically lack or poorly express a chromosomal blaAmpC gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, contributing to cefoxitin resistance. asm.orgnih.gov Resistance to cefoxitin, along with resistance to oxyimino-beta-lactams, is suggestive of an AmpC enzyme, although other mechanisms can also cause cefoxitin resistance. asm.org Studies have shown that cefoxitin resistance can be used as a phenotypic criterion for screening for AmpC production. vetdergikafkas.orgbiorxiv.org

Activities of Metallo-β-Lactamases Against Cefoxitin Sodium

Metallo-β-lactamases (MBLs) are a worrisome group of beta-lactamases that can hydrolyze almost all beta-lactam antibiotics, including carbapenems. mdpi.comfrontiersin.org While MBLs have a broad substrate spectrum, their activity against cefoxitin sodium can vary. Some MBLs, such as NDM-1, show lower activity towards cefoxitin compared to other cephalosporins and carbapenems. mdpi.com However, some MBLs, like AIM-1 found in Pseudomonas aeruginosa, have been reported to hydrolyze cefoxitin. frontiersin.org An investigation into the reaction of cefoxitin with the Aeromonas hydrophila metallo-β-lactamase CphA indicated that the hydrolysis products of cefoxitin could irreversibly inactivate CphA. sigmaaldrich.com

Alterations in Penicillin-Binding Proteins (PBPs)

Alterations in penicillin-binding proteins (PBPs), the bacterial enzymes targeted by cefoxitin sodium, represent another major mechanism of resistance. fffenterprises.comoup.comprobes-drugs.orgfrontiersin.org Cefoxitin binds to PBPs, inhibiting their role in bacterial cell wall synthesis. patsnap.comtoku-e.compatsnap.comfishersci.pt Resistance can arise through the acquisition of new PBPs with reduced affinity for cefoxitin or through modifications of existing PBPs. wikipedia.orgprobes-drugs.orgfrontiersin.org A notable example is the resistance in methicillin-resistant Staphylococcus aureus (MRSA), which is often mediated by the acquisition of the mecA gene. wikipedia.orgprobes-drugs.org This gene codes for an alternative PBP, PBP2a (or PBP2'), which has a lower binding affinity for beta-lactam antibiotics like cefoxitin, allowing it to continue cell wall synthesis even in the presence of the antibiotic. wikipedia.orgprobes-drugs.org Cefoxitin resistance is used as a marker for the detection of MRSA. crioac-lyon.fr Studies in Bacteroides thetaiotaomicron have also indicated the involvement of alterations in PBPs in cefoxitin resistance, with resistant mutants showing decreased affinities of PBP1 for cefoxitin. oup.com

Table 1: Representative MIC Values for Cefoxitin Sodium

| Bacterial Species | MIC Range (µg/mL) | Source |

| Bacteroides fragilis | 1 – 8 | toku-e.com |

| Bacillus cereus | 8.6 | toku-e.com |

Table 2: Mechanisms Contributing to Cefoxitin Resistance

| Mechanism | Description | Relevant Section |

| Enzymatic Hydrolysis | Degradation of the beta-lactam ring by beta-lactamase enzymes. | 3.1 |

| 7-alpha-Methoxy Group | Structural feature conferring stability against some beta-lactamases. | 3.1.1 |

| Beta-Lactamase Induction | Cefoxitin triggering increased production of beta-lactamases. | 3.1.2 |

| Substrate Specificity | Cefoxitin being hydrolyzed by specific beta-lactamases. | 3.1.3 |

| AmpC Beta-Lactamases | Specific cephalosporinases conferring resistance, often inducible or plasmid-mediated. | 3.1.4 |

| Metallo-β-Lactamases | Diverse group of enzymes with varying activity against cefoxitin. | 3.1.5 |

| Alterations in PBPs | Modified or acquired penicillin-binding proteins with reduced affinity. | 3.2 |

| Decreased Permeability | Reduced influx of the antibiotic into the bacterial cell. | fffenterprises.comoup.comfrontiersin.org |

Chemical Synthesis and Structure Activity Relationships Sar of Cefoxitin Sodium

Semisynthetic Derivatization from Cephamycin C and Related Precursors

Cefoxitin (B1668866) is a semisynthetic antibiotic derived from cephamycin C. drugbank.comdrugfuture.comnih.gov Cephamycin C is a natural product of the actinomycete Streptomyces lactamdurans and was the first discovered member of the cephamycin family. drugbank.comnih.govwikipedia.org While cephamycin C demonstrated high resistance to several β-lactamases and was effective against Gram-negative bacteria, its activity against Gram-positive bacteria was limited. wikipedia.org

In 1972, researchers at Merck & Co. synthesized cefoxitin from cephamycin C with the goal of creating an antibiotic with a broader spectrum of activity. wikipedia.org This derivatization was a significant undertaking, involving the testing of over 300 modifications to the cephalosporin (B10832234) base structure. wikipedia.org The process aimed to retain the desirable properties of cephamycin C, such as β-lactamase stability, while expanding its antibacterial coverage. The resulting compound, cefoxitin, successfully achieved this goal by maintaining its efficacy against Gram-negative bacteria while gaining effectiveness against Gram-positive organisms. wikipedia.org

The synthesis of cefoxitin sodium involves several chemical steps. One patented method describes a process starting with a cefoxitin core, which undergoes bromination using N-bromosuccinimide (NBS), followed by a substitution reaction with sodium methoxide (B1231860) to introduce the key methoxy (B1213986) group. google.com Subsequent steps of salification and purification yield the final cefoxitin sodium product. google.com

Structural Modifications and Their Impact on Antimicrobial Activity

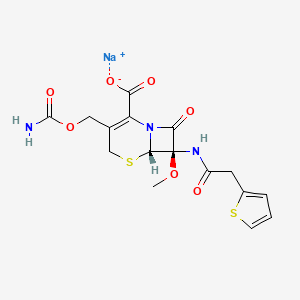

The chemical structure of cefoxitin is (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. wikipedia.orgresearchgate.net Several key structural modifications distinguish it from its precursor and other cephalosporins, directly influencing its antimicrobial profile.

7-α-methoxy group: The most significant modification is the presence of a methoxy group at the 7-alpha position of the cephem nucleus. wikipedia.orgnih.gov This feature is characteristic of the cephamycin class and is the primary reason for cefoxitin's stability against β-lactamases. nih.gov

7-β-acyl side chain: The 2-thienylacetamido group at the 7-β position is crucial for its intrinsic antibacterial activity, enabling it to bind effectively to penicillin-binding proteins (PBPs) in bacteria. nih.gov

3-carbamoyloxymethyl side chain: Cefoxitin retains the 3-carbamoyl group from cephamycin C, which contributes to its excellent metabolic stability within the body. nih.gov

These structural features combine to give cefoxitin a unique activity profile. While it is generally less potent against Gram-positive cocci compared to an earlier cephalosporin like cephalothin, its activity against many Gram-negative organisms and anaerobes is markedly superior. nih.govnih.gov Specifically, it shows outstanding activity against indole-positive Proteus species, Serratia marcescens, and the anaerobic bacterium Bacteroides fragilis, organisms often resistant to other cephalosporins. nih.govnih.gov

| Structural Feature | Impact on Antimicrobial Activity |

| 7-α-methoxy group | Confers high stability against β-lactamase enzymes. patsnap.comwikipedia.org |

| 7-β-(2-thienylacetamido) side chain | Essential for binding to penicillin-binding proteins (PBPs) and broad-spectrum antibacterial action. nih.gov |

| 3-carbamoyloxymethyl side chain | Provides metabolic stability, preventing rapid degradation in the body. nih.gov |

Elucidation of Structural Features Governing Beta-Lactamase Stability

A primary challenge for β-lactam antibiotics is their inactivation by bacterial enzymes called β-lactamases, which hydrolyze the amide bond in the β-lactam ring. Cefoxitin was specifically designed to overcome this resistance mechanism. drugfuture.comnih.gov

The principal structural feature responsible for cefoxitin's remarkable stability is the 7-α-methoxy group. patsnap.comwikipedia.orgnih.gov This group provides steric hindrance, physically blocking β-lactamase enzymes from accessing and cleaving the β-lactam ring. researchgate.net This steric shield makes cefoxitin a poor substrate for many common β-lactamases. rcsb.org

Studies have demonstrated that cefoxitin is stable against hydrolysis by numerous plasmid-mediated and chromosomal β-lactamases. nih.gov

| Beta-Lactamase Type | Stability of Cefoxitin | Reference Compounds (Hydrolyzed) |

| Plasmid (Common) | Stable against TEM-1, TEM-2, OXA-2, SHV-1 | Cefamandole, Cefoperazone (B1668861), Carbenicillin, Piperacillin |

| Chromosomal | Stable against cephalosporinases from Proteus vulgaris and Bacteroides fragilis | Cefamandole, Cefoperazone, Cefotaxime, Carbenicillin, Piperacillin |

Data sourced from a comparative study on beta-lactamase stability. nih.gov

Despite this high degree of stability, some resistance can occur. Certain enzyme classes, such as Class C AmpC cephalosporinases and specific Class A β-lactamases (e.g., CfxA), can mediate resistance to cefoxitin. rcsb.orgmdpi.com Furthermore, some bacteria can be induced to increase their production of β-lactamases in the presence of cefoxitin, which can eventually lead to the antibiotic's degradation. nih.gov

Structure-Activity Correlation Studies for Broadened Antimicrobial Spectrum

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical architecture of cefoxitin correlates with its broadened antimicrobial spectrum. The journey from the Gram-negative-focused cephamycin C to the broad-spectrum cefoxitin is a prime example of successful SAR-driven drug design. wikipedia.org

The introduction of the 2-thienylacetamido side chain was a key modification that expanded its activity to include more Gram-positive organisms compared to its natural precursor. wikipedia.org However, the most significant expansion of its spectrum was into the anaerobic realm. nih.gov Unlike most first and second-generation cephalosporins, cefoxitin is highly active against clinically important anaerobes, most notably Bacteroides fragilis. nih.govnih.gov This activity is a direct result of its unique cephamycin structure, which combines potent intrinsic activity with high resistance to the β-lactamases typically produced by these organisms.

Comparative studies have quantified these SAR-driven improvements. Against many strains of E. coli and Proteus mirabilis that are resistant to cephalothin, cefoxitin remains highly active. nih.gov Its activity against indole-positive Proteus and Serratia species is a defining feature that distinguishes it from other cephalosporins of its generation. nih.govnih.gov Broader SAR studies on cephalosporins suggest that the electronic properties of the β-lactam ring are critical for biological activity. doi.org Specifically, side chains that are electron-withdrawing tend to enhance the reactivity of the β-lactam ring and, consequently, its antibacterial potency. doi.org

Computational Approaches and Molecular Modeling in Cefoxitin Sodium Design

In recent years, computational chemistry and molecular modeling have provided deeper, atom-level insights into the function and design of antibiotics like cefoxitin. These approaches complement experimental data by simulating the interactions between the drug and its molecular targets.

Molecular dynamics (MD) simulations have been employed to study the binding of cefoxitin to its primary bacterial target, the penicillin-binding proteins (PBPs). One study utilized a hybrid quantum mechanics/molecular mechanics (QM/MM) simulation to model the interaction between cefoxitin and PBP5 from E. coli, successfully creating a computational model that could predict antimicrobial susceptibility. nih.gov

Computational tools have also been invaluable in understanding resistance mechanisms. Molecular docking and MD simulations have been used to explore how mutations in the PBP2a protein of methicillin-resistant Staphylococcus aureus (MRSA) confer resistance to cefoxitin. tandfonline.comnih.gov These simulations revealed that specific amino acid changes in PBP2a result in a less stable binding interaction with cefoxitin, thereby reducing the drug's inhibitory effect. nih.gov Such findings are critical for guiding the design of new antibiotics that can overcome existing resistance. tandfonline.com

Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to simulate and understand the time course of antibiotic activity. For cefoxitin, these models are particularly useful because they can account for the drug's chemical instability in laboratory media over the long incubation times required for slow-growing bacteria, allowing for a more accurate assessment of its true potency. univ-poitiers.frasm.org

Chemical Stability and Degradation Pathways of Cefoxitin Sodium

Hydrolytic Degradation in Aqueous Media

Cefoxitin (B1668866) sodium is highly soluble in water and undergoes apparent first-order decomposition in aqueous solutions within a pH range of 3 to 9. docksci.comnih.gov Hydrolysis is a primary degradation pathway for many drugs containing susceptible functional groups like ester, amide, and β-lactam rings in aqueous and liquid dosage forms. iipseries.org

pH-Dependent Hydrolysis Kinetics

The rate of cefoxitin sodium hydrolysis is significantly influenced by pH. Maximum stability in aqueous solutions is observed in the pH range of 5 to 7. docksci.comnih.govashp.org Within this optimal range, cefoxitin sodium loses approximately 10% of its activity over 2 days when stored at 25°C. docksci.comnih.gov

Studies have shown the pH-dependent hydrolysis kinetics of cephalosporins, indicating that hydrolysis rates can be significantly catalyzed by both acid and base conditions. nih.govnih.govuni-due.de For cefoxitin sodium at 25°C, the time to achieve 10% decomposition is largely independent of pH between 4 and 8, ranging from 40-44 hours at pH 4-5 to 33 hours at pH 8. ashp.org However, at pH 3, approximately 40 hours are required for 10% decomposition, while at pH 9, only about 14 hours are needed for the same extent of loss. ashp.org

The pH-rate profile suggests that degradation is influenced by solvolytic, hydrogen ion, and hydroxide (B78521) ion catalysis. nih.gov

Table 1: Approximate Time to 10% Decomposition of Cefoxitin Sodium in Aqueous Solution at 25°C

| pH | Time to 10% Decomposition (hours) | Source |

| 3 | ~40 | ashp.org |

| 4-5 | 40-44 | ashp.org |

| 5-7 | ~48 (2 days) | docksci.comnih.gov |

| 8 | 33 | ashp.org |

| 9 | ~14 | ashp.org |

Identification and Characterization of Alkaline Degradation Products

Alkaline hydrolysis of β-lactam antibiotics typically leads to the opening of the β-lactam ring. mdpi.com Spectrophotometric methods have been developed to determine cefoxitin sodium in the presence of its alkaline degradation products. mdpi.comtandfonline.comekb.egresearchgate.net Basic forced degradation studies on cefoxitin sodium have been performed using sodium hydroxide solutions to generate degradation products. mdpi.com The proposed degradation pathway of cefoxitin sodium under alkaline conditions involves the cleavage of the β-lactam ring. researchgate.net

Cleavage of the Ester Group and Beta-Lactam Ring in Hydrolysis

In aqueous solutions, cefoxitin sodium degradation involves the cleavage of both the β-lactam nucleus and potentially the ester group at the C-3 position. nih.govnih.gov For cephalosporins, hydrolysis in neutral and alkaline pH often results in the hydrolysis of the ester moiety, yielding desacetyl intermediates. uni-due.de Under acidic conditions, the desacetyl product can undergo lactonization. uni-due.de The cleavage of the β-lactam ring is a key degradation pathway, rendering the antibiotic inactive. mdpi.comnih.govmsdvetmanual.com

Solid-State Degradation Studies

The chemical stability of cefoxitin sodium in the solid state has also been investigated. docksci.comnih.gov Solid-state decomposition can be influenced by factors such as temperature and water content. iipseries.orgiipseries.orgresearchgate.net

Thermal Decomposition Rates and Mechanisms

Thermal decomposition rates for both amorphous and crystalline forms of cefoxitin sodium have been determined. docksci.comnih.govresearchgate.net Amorphous cefoxitin sodium is considerably less stable than its crystalline counterpart. docksci.comnih.govresearchgate.net Solid-state decomposition plots for cefoxitin sodium are often biphasic, showing an initial rapid degradation phase followed by a slower decay period. docksci.comnih.gov Thermogravimetric analysis (TGA) can be used to study the thermal degradation of pharmaceutical compounds, revealing stages of decomposition at different temperatures. mdpi.com

Influence of Water Content on Solid-State Degradation

Water content significantly impacts the solid-state stability of medicinal compounds. iipseries.org Moisture can promote degradation through hydrolysis or by acting as a plasticizer, increasing molecular mobility. iipseries.org For crystalline cefoxitin sodium, the extent of loss during the initial rapid solid-state degradation phase can be correlated with the water content of the solid. docksci.comnih.gov The presence of water can restrict the rate and degree of breakdown in crystalline cefoxitin sodium, where hydrolysis is the primary degradation mechanism. iipseries.org Clathrated water molecules can either stabilize or destabilize clathrates depending on their activity and the crystal structure. nih.gov

Table 2: Relative Stability of Cefoxitin Sodium Solid Forms

| Solid Form | Relative Stability | Notes | Source |

| Crystalline | More Stable | Solid-state plots are biphasic. | docksci.comnih.gov |

| Amorphous | Less Stable | Considerably less stable than crystalline. | docksci.comnih.gov |

Table 3: Correlation of Water Content with Solid-State Degradation

| Solid Form | Observation | Source |

| Crystalline | Extent of loss in the initial rapid phase correlates with water content. | docksci.comnih.gov |

| Crystalline | Presence of water restricts the rate and degree of breakdown (hydrolysis). | iipseries.org |

Comparative Stability of Amorphous versus Crystalline Forms

The physical form of cefoxitin sodium significantly impacts its solid-state stability. Studies have shown that amorphous cefoxitin sodium is considerably less stable than its corresponding crystalline form. nih.govresearchgate.netresearchgate.netiipseries.org The solid-state decomposition of cefoxitin sodium often follows biphasic plots, characterized by an initial rapid degradation phase followed by a slower decay period. nih.govresearchgate.netresearchgate.net The extent of the initial rapid loss in the crystalline solid can be correlated with its water content. nih.govresearchgate.netresearchgate.net This indicates that absorbed water plays a role in the degradation rate of the crystalline form. Generally, crystalline materials are found to be more stable than amorphous solids for various pharmaceutical compounds, including other beta-lactam antibiotics. iipseries.orgcore.ac.uk

Photolytic Degradation Processes and Products

Exposure to light can induce photolytic degradation in pharmaceutical compounds. While specific detailed research findings solely focused on the photolytic degradation products of cefoxitin sodium were not extensively detailed in the search results, general principles of photolytic degradation in drugs apply. Photolytic degradation can occur through both non-oxidative and oxidative reactions. ajpsonline.com Non-oxidative photolytic reactions can involve processes such as isomerization, dimerization, cyclization, rearrangement, decarboxylation, and hemolytic cleavage. ajpsonline.com The rate of photodegradation is dependent on the intensity of incident light and the quantity of light absorbed by the drug molecule. ajpsonline.com Forced degradation studies involving photolysis are typically conducted by exposing the drug substance or product to a combination of visible and UV light. ajpsonline.com

Oxidative and Reductive Degradation Mechanisms

The degradation of active pharmaceutical ingredients can involve oxidative and reductive processes. mdpi.com While specific detailed mechanisms for cefoxitin sodium were not fully elucidated in the provided snippets, studies on related beta-lactam antibiotics like cefoperazone (B1668861) sodium indicate that oxidation can lead to the breaking of covalent bonds. researchgate.net Oxidative degradation studies often involve exposing the drug to oxidizing agents like hydrogen peroxide. ajpsonline.commdpi.com The concentration of the oxidizing agent and the reaction conditions are selected based on the drug substance's stability. ajpsonline.com Reductive degradation is another potential pathway, but specific details regarding cefoxitin sodium were not prominently featured in the search results.

Effects of Excipients and Packaging on Chemical Stability

The chemical stability of cefoxitin sodium can be influenced by the presence of excipients in formulations and the type of packaging used. Inappropriate formulations can reduce chemical instability during long-term storage. iipseries.org For instance, tablet coating techniques may be employed to reduce moisture adsorption or separate incompatible pharmaceutical substances. iipseries.org The degradation of active pharmaceutical ingredients can be accelerated by incompatible excipients and even due to contact with packaging during shelf-life. mdpi.com While specific data on the interaction of various excipients with cefoxitin sodium was not extensively provided, the general principle that excipients can affect stability is relevant. Packaging, such as amber ampoules, can retard the rate of degradation under photolytic conditions, highlighting the importance of appropriate packaging for light-sensitive drugs. core.ac.uk Cefoxitin sodium for injection is often supplied in vials and can be constituted with various diluents, maintaining potency for specific durations at room temperature or under refrigeration, which is influenced by the formulation and packaging. fda.gov

Advanced Analytical Methodologies for Cefoxitin Sodium Characterization

Spectrophotometric Approaches for Quantification and Degradation Product Analysis

Spectrophotometric methods offer relatively simple, rapid, and cost-effective approaches for the quantitative determination of Cefoxitin (B1668866) sodium and the analysis of its degradation products. These methods often rely on the absorption of ultraviolet (UV) or visible light by the compound.

UV-Vis Spectroscopy and Derivative Spectrophotometry

UV-Vis spectroscopy is a fundamental technique used for the quantitative analysis of Cefoxitin sodium, often utilizing its maximum absorbance wavelength. Studies have reported the maximum wavelength for Cefoxitin sodium to be around 231 nm when scanned between 200 nm and 400 nm. niscpr.res.inniscpr.res.inejpmr.com This method has been shown to obey Beer's law within specific concentration ranges, such as 10 – 50 µg/mL, with high correlation coefficients. niscpr.res.inniscpr.res.inejpmr.com

Derivative spectrophotometry enhances the selectivity of UV-Vis analysis by transforming the original spectrum into its first, second, or higher-order derivatives. This transformation can help to resolve overlapping spectral bands of the parent compound and its degradation products, allowing for their simultaneous determination without prior separation. tandfonline.com First and second derivative UV spectroscopy have been described for the analysis of Cefoxitin sodium. tandfonline.com UV-Vis spectrophotometry, including derivative approaches, is also applied in stability studies to monitor the degradation of Cefoxitin sodium under various stress conditions, such as hydrolysis, oxidation, and heat. niscpr.res.inniscpr.res.in

Ratio Spectra Manipulating Methods (e.g., Ratio Difference, Ratio Derivative, Mean Centering, Ratio Subtraction)

Ratio spectra manipulating methods are advanced spectrophotometric techniques employed for the simultaneous determination of components in mixtures, particularly when spectral overlap occurs. These methods involve dividing the spectrum of a mixture by the spectrum of a standard or a degradation product. Techniques such as ratio difference, ratio derivative, mean centering, and ratio subtraction have been successfully applied for the determination of Cefoxitin sodium in the presence of its alkaline degradation product. researchgate.netresearchgate.netrjpbcs.com These methods allow for the selective quantification of Cefoxitin sodium without the need for time-consuming separation steps. researchgate.net For instance, ratio subtraction and ratio derivative spectrophotometry have been used for the simultaneous determination of Cefoxitin sodium and its alkaline degradation product, often utilizing wavelengths like 254 nm and 260 nm. researchgate.netrjpbcs.com The ratio difference method involves recording the amplitude difference between two selected wavelengths on the ratio spectrum. researchgate.net Mean centering is another technique that can be applied to ratio spectra to eliminate the contribution of interfering substances. researchgate.net

Dual Wavelength and Area Under the Curve Methods for Selective Determination

Dual wavelength and area under the curve (AUC) methods are additional spectrophotometric techniques utilized for the selective determination of Cefoxitin sodium, particularly in the presence of degradation products or other interfering substances. The dual wavelength method involves measuring the absorbance difference at two wavelengths where the interfering substance has the same absorbance, while the analyte shows a significant difference in absorbance. oup.com This differential measurement cancels out the interference. The AUC method involves integrating the absorbance over a specific wavelength range. oup.com These methods have been explored for the simultaneous determination of Cefoxitin sodium and its degradation product, even in the presence of interference. oup.com

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of Cefoxitin sodium and its related substances, including degradation products. These methods offer higher resolution and specificity compared to many spectrophotometric approaches, especially for complex samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Cefoxitin sodium in various matrices, including pharmaceutical formulations and biological fluids. nih.gov RP-HPLC methods, in particular, have been developed and validated for the determination of Cefoxitin sodium. nih.gov Method development involves selecting appropriate stationary phases (e.g., C18 columns), mobile phases (often mixtures of buffer solutions and organic solvents like methanol (B129727) or acetonitrile), and detection wavelengths. sapub.org UV detection at wavelengths such as 254 nm or 231 nm is commonly employed for Cefoxitin sodium analysis by HPLC. ejpmr.comsapub.orgamericanpharmaceuticalreview.com

Method validation is a critical step to ensure the reliability and accuracy of the developed HPLC method. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD) and quantification (LOQ), specificity, and robustness. ejpmr.commdpi.comresearchgate.net Linearity is established by demonstrating a proportional relationship between the drug concentration and the detector response over a defined range. ejpmr.commdpi.com Accuracy is evaluated by determining the recovery of known amounts of analyte added to a sample matrix. ejpmr.commdpi.com Precision assesses the variability of the results under the same or slightly varied conditions. mdpi.comresearchgate.net LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. ejpmr.commdpi.com Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as degradation products, impurities, or excipients. researchgate.net Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. mdpi.comresearchgate.net Stability-indicating HPLC methods are developed to specifically monitor the degradation of Cefoxitin sodium and separate it from its degradation products. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capability of HPLC with the structural information provided by mass spectrometry. This technique is particularly valuable for the identification and characterization of Cefoxitin sodium degradation products and impurities, as well as for highly sensitive quantification. ejpmr.comnih.gov LC-MS/MS allows for the determination of the molecular weight of the parent compound and its degradants, and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial information for elucidating their chemical structures. This is especially important in forced degradation studies to understand the degradation pathways of Cefoxitin sodium. LC-MS/MS methods have been reported for the determination of Cefoxitin sodium and its degradation products in various matrices. nih.gov The high sensitivity and selectivity of LC-MS/MS make it suitable for the analysis of complex samples and for quantifying Cefoxitin sodium at very low concentrations.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and identification of compounds, known for its simplicity, speed, and cost-effectiveness scispace.com. While official compendia may not always describe TLC methods for the identification of intact cephalosporins, including cefoxitin sodium, it is utilized for the analysis of related substances scispace.com. Studies have explored TLC for the identification of cephalosporins, and a method using methanol as the mobile phase has shown satisfactory results for identifying cefazolin (B47455) sodium among other cephalosporins scispace.com.

TLC has also been employed in the study of cefoxitin sodium stability. Its stability in various solutions has been measured using techniques including TLC nih.gov. In one study, TLC conditions for Cefoxitin sodium involved using a C18 stationary phase with a mobile phase composed of Ethyl Acetate: Methanol: Ammonium Hydroxide (B78521) in a ratio of 4:2:0.3 biozol.de. This method resulted in a single spot for Cefoxitin sodium biozol.de.

Spectrofluorimetric Analysis via Derivatization

Cefoxitin sodium does not exhibit native fluorescence, necessitating derivatization with a fluorigenic reagent for spectrofluorimetric determination ekb.egekb.eg. Spectrofluorimetric methods offer high sensitivity and selectivity for the analysis of pharmaceutical compounds nih.govd-nb.info.

Nucleophilic Substitution Reactions for Fluorescent Fluorophore Formation (e.g., with NBD-Cl)

A validated spectrofluorimetric method for the determination of cefoxitin sodium involves a nucleophilic substitution reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) ekb.egekb.egresearchgate.net. NBD-Cl is a stable, non-fluorescent pale-yellow solid that acts as a derivatizing reagent for amines and beta-lactam antibiotics ekb.egindexcopernicus.com. The reaction between cefoxitin sodium and NBD-Cl forms a highly fluorescent yellow fluorophore ekb.egekb.eg. This fluorescent product exhibits maximum fluorescence intensity at an emission wavelength (λem) of 540 nm after excitation at a wavelength (λex) of 460 nm ekb.egekb.egresearchgate.netresearchgate.net. The reaction is typically carried out in an alkaline medium to generate the nucleophile from cefoxitin sodium ekb.eg.

Optimization of Reaction Parameters for Enhanced Sensitivity

Optimization of experimental conditions is crucial to enhance the sensitivity of the spectrofluorimetric method using NBD-Cl derivatization ekb.egresearchgate.net. Several parameters affect the fluorescence intensity of the cefoxitin-NBD fluorophore, including the concentration of NBD-Cl, the volume of alkaline solution (such as NaHCO3), temperature, and reaction time ekb.egresearchgate.net.

Studies have shown that optimizing the volume of 0.1% (w/v) NBD-Cl solution is important, with a specific volume producing the highest fluorescence intensity ekb.egresearchgate.net. Similarly, the volume of an alkaline solution like 0.2 M NaHCO3 affects the fluorescence intensity, as an alkaline medium is needed to generate the nucleophile from cefoxitin sodium ekb.egresearchgate.net. The reaction time also plays a significant role in achieving optimal fluorescence researchgate.net. For instance, one study indicated that 30 minutes was the optimum reaction time researchgate.net.

Optimization studies aim to determine the ideal conditions under which the reaction yields the maximum fluorescence signal, thereby improving the sensitivity of the analytical method for cefoxitin sodium ekb.egresearchgate.net.

Chemometric Tools in Forced Degradation Studies and Method Validation

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract maximum information nih.gov. In pharmaceutical analysis, chemometric tools are increasingly used in forced degradation studies and method validation nih.govmdpi.com. Forced degradation studies are essential to understand how active pharmaceutical ingredients degrade under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) and to develop stability-indicating analytical methods nih.govuii.ac.idasianjpr.com.

Chemometric methods, such as multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be applied to analyze complex data generated during forced degradation studies nih.govmdpi.comuii.ac.id. These tools can help in resolving spectral overlap between the drug and its degradation products, even without complete chromatographic separation mdpi.com.

For cefoxitin sodium, chemometric-assisted spectrophotometric methods have been developed and validated for its determination in the presence of its alkali-induced degradation product researchgate.net. Chemometric approaches have demonstrated the ability to analyze cefoxitin-sodium in the presence of degradation products with good recovery rates nih.gov. These methods can offer advantages such as solvent reduction and decreased sample consumption, contributing to greener analytical practices nih.gov. Chemometrics aids in validating analytical procedures by assessing parameters like linearity, accuracy, and precision, and ensuring the method's specificity for detecting and quantifying degradation products as per regulatory guidelines nih.govmdpi.com.

Environmental Fate and Biodegradation of Cefoxitin Sodium

Occurrence and Persistence in Aquatic and Soil Environments

Antibiotics, including cephalosporins like cefoxitin (B1668866), can enter the environment through various pathways, primarily the discharge of treated and untreated wastewater from manufacturing facilities, hospitals, and domestic use, as well as through agricultural runoff containing animal waste researchgate.net. Once introduced, their occurrence and persistence in aquatic and soil environments are influenced by their physicochemical properties and prevailing environmental conditions.

Research indicates that cephalosporins are frequently detected in wastewater, surface water, and soil researchgate.net. Cefoxitin itself has been specifically identified as frequently occurring in wastewater, surface water, and soil matrices. Furthermore, studies have suggested that cefoxitin can exhibit high persistence in wastewater effluent compared to some other tested cephalosporins. The persistence of antibiotics in these environments is a significant concern due to their continuous input and potential for long-term exposure to non-target organisms. Factors such as soil moisture and pH can significantly impact the biodegradation rates of antibiotics in soil, with unfavorable conditions potentially increasing degradation half-lives.

Hydrolysis in Environmental Water Systems

Hydrolysis is a significant abiotic degradation pathway for many beta-lactam antibiotics, including cephalosporins, in aqueous environments. This process typically involves the cleavage of the beta-lactam ring, which is central to their antibacterial activity researchgate.net.

Studies on the hydrolysis of beta-lactam antibiotics have shown that factors such as pH and temperature can significantly influence the reaction rates. Research assessing the hydrolysis conditions of several beta-lactams, including ampicillin, cefalotin, and cefoxitin, found that their hydrolysis rates were positively correlated with temperature. While hydrolysis can occur under strong acidic or highly basic conditions, milder conditions are often more relevant in environmental settings. The stability of cephalosporins in aqueous solutions is generally pH and temperature dependent, with degradation occurring via multiple pathways.

Biodegradation Pathways in Wastewater and Soil Matrices

Biodegradation, primarily mediated by microorganisms, plays a crucial role in the removal of antibiotics from wastewater and soil. Microbial communities in these matrices can transform or metabolize antibiotics through various enzymatic processes.

Highly diverse microbial communities are often more effective at degrading antibiotics than single strains, as they can synergistically utilize various metabolic pathways, including oxidation, reduction, and hydrolysis.

Microbial Transformation and Metabolism by Environmental Microorganisms

Environmental microorganisms have the capacity to transform and metabolize a wide range of organic contaminants, including antibiotics, often developing specific metabolic pathways in response to their presence. Enzymes produced by antibiotic-resistant bacteria, such as beta-lactamases, can hydrolyze the beta-lactam ring, leading to the deactivation of the antibiotic.

While specific detailed metabolic pathways for the complete biodegradation of cefoxitin sodium by environmental microorganisms are not extensively documented in the provided search results, studies on related cephalosporins offer insights into potential transformation mechanisms. For instance, research on the biodegradation of cefuroxime (B34974) by a synthetic microbial consortium suggested hydrolysis, deacetylation, and decarboxylation as likely major mechanisms. These types of reactions can lead to the opening of the beta-lactam ring or modifications of the side chains, reducing or eliminating the antibiotic activity researchgate.net.

Identification of Environmentally Relevant Degradation Metabolites

Identifying the specific degradation metabolites of cefoxitin sodium in the environment is important for assessing the persistence of antibiotic activity and the potential toxicity of the transformation products. While the search results discuss the identification of degradation products for other cephalosporins, specific environmentally relevant metabolites for cefoxitin sodium were not detailed.

For example, in the biodegradation and hydrolysis of ceftiofur, cef-aldehyde and desfuroylceftiofur (B1239554) were identified as main products, with cef-aldehyde exhibiting less antimicrobial activity than the parent compound. The degradation of beta-lactam antibiotics often involves the cleavage of the beta-lactam ring, leading to the formation of open-ring structures that may undergo further transformation researchgate.net. Further research is needed to specifically identify and characterize the environmental degradation metabolites of cefoxitin sodium and evaluate their biological activity and environmental impact.

Photocatalytic Degradation in Aqueous Solutions

Photocatalytic degradation has emerged as a promising advanced oxidation process for the removal of antibiotics from water nih.govnih.gov. This method utilizes semiconductor photocatalysts activated by light to generate reactive species, such as hydroxyl radicals (•OH) and holes, which can mineralize or transform organic pollutants into less harmful substances nih.gov.

Studies have investigated the photocatalytic degradation of cefoxitin sodium in aqueous solutions using various photocatalytic materials nih.govnih.gov. This process has shown effectiveness in degrading cefoxitin sodium, offering a potential remediation strategy for contaminated water sources nih.govnih.gov. The efficiency of photocatalytic degradation is influenced by factors such as solution pH, irradiation time, and the initial concentration of the antibiotic nih.gov.

Development of Novel Photocatalysts for Cefoxitin Sodium Remediation

Significant research efforts have been directed towards developing novel and more efficient photocatalysts for the remediation of antibiotics in water nih.govnih.gov. The goal is to enhance light absorption, improve charge separation, and increase the number of active sites for the degradation reaction.

A series of novel boron nitride/cadmium aluminate (BN/CdAl2O4) composite photocatalysts have been synthesized and tested for the photocatalytic degradation of cefoxitin sodium in aqueous solution nih.govnih.gov. These composites demonstrated efficient photocatalytic properties, with a composite containing a specific fraction of BN showing superior performance compared to pure BN or CdAl2O4 nih.govnih.gov. The enhanced efficiency was attributed to factors such as better light-harvesting properties, higher surface area, and improved charge separation nih.govnih.gov. Under optimized conditions, including a pH of 7 and an initial cefoxitin sodium concentration of 15 mg/L, almost 100% degradation was observed within 240 minutes using the most efficient composite photocatalyst nih.gov. The photocatalytic degradation process followed a first-order kinetic model, and free radicals like positive holes and •OH were found to play dominant roles in the degradation nih.gov.

Other types of materials, such as zeolites and their composites, have also been explored as novel remediation agents for antibiotics through adsorption and photocatalytic degradation. The development of such advanced photocatalytic materials offers promising avenues for the effective removal of cefoxitin sodium and other antibiotic contaminants from environmental waters.

Photocatalytic Degradation of Cefoxitin Sodium using BN/CdAl2O4 Composite nih.gov

| Parameter | Value |

| Photocatalyst | BN-0.2/CdAl2O4 composite |

| Initial Cefoxitin Conc. | 15 mg/L |

| pH | 7 |

| Irradiation Time | 240 minutes |

| Degradation Efficiency | Nearly 100% |

| Kinetic Model | First-order |

| Dominant Reactive Species | Positive hole, •OH free radical |

Kinetic Modeling of Photocatalytic Processes (e.g., First-Order Kinetics)

Photocatalytic degradation has been investigated as a potential advanced oxidation process for removing antibiotics like cefoxitin sodium from wastewater. Studies have shown that the photocatalytic degradation process of cefoxitin sodium can be effectively modeled using first-order kinetics. bohrium.comresearchgate.net This indicates that the degradation rate is directly proportional to the concentration of cefoxitin sodium present in the solution.

Research utilizing novel boron nitrile/cadmium aluminate (BN/CdAl2O4) composite photocatalysts demonstrated that the photocatalytic degradation of cefoxitin sodium (CFT) in aqueous solution followed a first-order kinetic model. bohrium.comresearchgate.net This model provided a better fit to the experimental data compared to zero-order and second-order kinetic models. bohrium.comresearchgate.net The efficiency of the photocatalytic process is influenced by factors such as solution pH, irradiation time, and the initial concentration of cefoxitin sodium. bohrium.comresearchgate.net Under optimal conditions, nearly complete degradation of cefoxitin sodium has been observed within a few hours. bohrium.comresearchgate.net

The apparent first-order decomposition has also been observed for cefoxitin sodium in water under specific pH conditions (pH 3-9), with maximum stability noted between pH 5 and 7. nih.gov

Role of Reactive Oxygen Species and Free Radicals in Degradation

Reactive oxygen species (ROS) and free radicals play a significant role in the photocatalytic degradation of cefoxitin sodium. These highly reactive species, generated during the photocatalytic process, can attack and break down the antibiotic molecules.

Studies investigating the photocatalytic degradation of cefoxitin sodium using BN/CdAl2O4 composites have shown that both positive holes (h+) and hydroxyl radicals (•OH) are dominant reactive species contributing to the degradation process. bohrium.comresearchgate.net Free radical scavenging experiments confirmed the significant involvement of these species. bohrium.comresearchgate.net Hydroxyl radicals, being powerful oxidants, are known to be primary active oxygen species in the photocatalytic destruction of organic contaminants. researchgate.net The photogenerated valence band holes can react with water or hydroxyl ions adsorbed on the catalyst surface to produce •OH radicals. researchgate.net

Reactive species, including h+, •OH, singlet oxygen (¹O₂), and superoxide (B77818) anion (•O₂⁻), are generally responsible for the degradation of organic contaminants during photocatalysis. nih.gov The specific contribution of each species can vary depending on the photocatalytic system and conditions.

Adsorption and Mobility in Soil Systems

The adsorption and mobility of antibiotics in soil systems are crucial for understanding their potential to leach into groundwater or be transported through surface runoff. Sorption, which includes adsorption, is a key process affecting the fate, mobility, migration, and bioavailability of pharmaceuticals in soil. nih.gov

Information specifically on the adsorption and mobility of cefoxitin sodium in soil systems is limited in the provided search results. One source indicates "No Data available for all ingredients" regarding the mobility in soil for cefoxitin sodium. apolloscientific.co.uk

Generally, the partitioning and binding of substances to soil components, particularly organic matter, significantly influence their environmental fate, mobility, and bioavailability. nih.govservice.gov.uk The organic carbon-normalized partition coefficient (Koc) is often used as a measure of a substance's mobility in soil, with lower Koc values indicating higher mobility. service.gov.uk The mobility of trace elements and potentially other substances in soil depends on their solubility and water transport processes. kiwiscience.com Adsorption to soil particles or other abiotic degradation processes, such as hydrolysis, are considered likely mechanisms for antibiotic loss in soil. asm.org

Future Research Directions and Emerging Paradigms

Rational Design of Cefoxitin (B1668866) Sodium Analogs with Enhanced Resistance Profiles

Rational drug design approaches are being explored to develop cefoxitin sodium analogs with improved activity against resistant strains. This involves understanding the structural modifications in bacteria that confer resistance, such as alterations in penicillin-binding proteins (PBPs) or the production of diverse beta-lactamases, including AmpC beta-lactamases which can hydrolyze cephamycins like cefoxitin. fda.govfrontiersin.orgfrontiersin.orgasm.org By using molecular modeling and computational techniques, researchers can predict how modifications to the cefoxitin structure might improve binding to altered PBPs or evade hydrolysis by a broader spectrum of beta-lactamases. biorxiv.orggoogle.com

Studies on the structural basis of resistance in enzymes like the FOX family of cephamycinases, which are plasmid-based AmpC beta-lactamases capable of hydrolyzing cefoxitin, provide valuable insights for designing resistant analogs. asm.org Understanding the specific alterations in the enzyme's active site or substrate-binding regions can guide the design of new molecules that can overcome these resistance mechanisms. asm.org

The development of novel antibiotic analogs with enhanced salt resistance is also an area of investigation, as high salt concentrations in biological environments can impact antimicrobial peptide activity, a concept that could potentially be applied to beta-lactams or used in combination strategies. nih.gov

Advanced Computational Modeling for Mechanism Refinement and Resistance Prediction

Computational modeling plays a crucial role in refining the understanding of cefoxitin's mechanism of action and predicting resistance. Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the interaction between cefoxitin and its targets, such as PBPs, and how these interactions are affected by bacterial resistance mechanisms. biorxiv.org

Advanced computational models can be used to predict antimicrobial resistance phenotypes from bacterial genomic data. nih.govmdpi.com By analyzing genetic sequences, including conserved non-antibiotic resistance genes, these models can identify genetic determinants associated with resistance to antibiotics like cefoxitin. nih.gov This predictive capability can aid in understanding the evolution of resistance and potentially guide the development of new compounds or treatment strategies. nih.govmdpi.com

Computational approaches also facilitate virtual screening of large compound libraries to identify potential synergistic agents or resistance modulators that could be used in combination with cefoxitin sodium. biorxiv.orggoogle.com

Investigation of Synergistic Interactions with Novel Antimicrobial Agents or Resistance Modulators

Research is exploring the potential for synergistic interactions between cefoxitin sodium and other antimicrobial agents or resistance modulators to enhance its effectiveness, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govasm.org While MRSA is typically considered resistant to cefoxitin, studies have investigated agents that could restore or enhance cefoxitin's activity. nih.govasm.org

Combinations of cefoxitin with other beta-lactamase-resistant beta-lactams or novel beta-lactamase inhibitors are being investigated to overcome enzymatic degradation. frontiersin.orgnih.govasm.org Studies have shown synergistic effects between certain beta-lactams and newer agents like ceftobiprole (B606590) against MRSA, suggesting potential avenues for cefoxitin combinations. nih.govasm.org

Furthermore, the potential for synergistic interactions with non-beta-lactam agents, including naturally occurring compounds or novel synthetic molecules, is being explored to target different resistance mechanisms or pathways, such as biofilm formation or efflux pumps. nih.govresearchgate.net For example, cefoxitin has been shown to inhibit biofilm formation in multidrug-resistant E. coli by down-regulating key genes. nih.govpatsnap.com Combining cefoxitin with agents that disrupt biofilms or inhibit efflux pumps could be a promising strategy.

An example of exploring novel synergistic approaches includes the use of gold nanoparticles as a potential delivery tool to enhance cefoxitin's potency against resistant Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. mdpi.com This approach aims to overcome resistance mechanisms related to altered porins. mdpi.com

Table 1: Examples of Agents Investigated for Synergistic Interactions with Beta-Lactam Antibiotics (including potential relevance to Cefoxitin)

| Agent Class | Examples | Potential Mechanism of Synergy | Relevance to Cefoxitin | Source |

| Beta-Lactamase Inhibitors | Clavulanic acid, Sulbactam, Tazobactam, Avibactam | Inhibit bacterial beta-lactamases | Could protect cefoxitin from hydrolysis by certain enzymes | frontiersin.orgfrontiersin.orgsemanticscholar.orgnih.govpdx.edu |

| Other Beta-Lactam Antibiotics | Ceftobiprole, Imipenem, Meropenem | Complex interactions with PBPs, potentially overcoming resistance | Synergistic effects observed with ceftobiprole against MRSA nih.govasm.org | nih.govasm.org |

| Naturally Occurring Compounds | Carvacrol, Gentisaldehyde, Citral, Geraniol | Diverse mechanisms, including anti-biofilm activity | Explored for synergy with other antibiotics against resistant bacteria researchgate.net | researchgate.net |

| Nanoparticles | Gold Nanoparticles | Potential for improved delivery and overcoming resistance mechanisms | Investigated as a carrier to enhance cefoxitin activity against resistant Gram-negative bacteria mdpi.com | mdpi.com |

Development of Innovative Technologies for Environmental Remediation of Pharmaceutical Contaminants

The presence of pharmaceutical compounds, including antibiotics like cefoxitin sodium, in the environment is an emerging concern due to their potential ecological impact and contribution to the spread of antibiotic resistance genes. mdpi.comnih.gov Research is focused on developing innovative technologies for the detection and remediation of these contaminants in wastewater and other environmental matrices. mdpi.comnih.govijrpr.comtecnoscientifica.comicm.edu.pl

Various physical, chemical, and biological treatment processes are being explored for the degradation and removal of cephalosporins from wastewater. nih.gov Adsorption using nanostructured materials, such as aerogels, is considered a promising and low-cost method for wastewater decontamination. ijrpr.com Studies are investigating the use of modified biopolymers and composites for the adsorption of pharmaceutical pollutants. researchgate.net

Photocatalytic degradation using novel composite materials is another area of research for the removal of antibiotic contaminants like cefoxitin sodium from water. researchgate.net While conventional biological wastewater treatment may not be sufficient to remove cephalosporins to meet discharge standards, advanced methods are being developed to address this gap. nih.gov

Table 2: Examples of Technologies Explored for Environmental Remediation of Pharmaceutical Contaminants

| Technology Type | Examples | Application | Source |

| Adsorption | Nanostructured aerogels, Modified biopolymers | Removal from wastewater | ijrpr.comresearchgate.net |

| Photocatalysis | Novel composite materials | Degradation in contaminated water | researchgate.net |

| Biological Treatment | Immobilized microalgae, Yeast biofilm | Degradation in wastewater (with limitations) | nih.govicm.edu.pl |

| Advanced Oxidation Processes | (General category) | Degradation in water | tecnoscientifica.com |

Application of Multi-Omics Approaches to Understand Bacterial Responses to Cefoxitin Sodium

Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of bacterial responses to antibiotic exposure, including cefoxitin sodium. nih.gov

These approaches can reveal the complex molecular mechanisms underlying bacterial resistance or tolerance to cefoxitin, identifying changes in gene expression, protein production, and metabolic pathways that occur upon exposure to the antibiotic. nih.gov For instance, transcriptomic analysis can show how the expression of genes related to efflux pumps, porins, or cell wall synthesis is altered in the presence of cefoxitin. nih.govpatsnap.com Proteomic studies can identify changes in the abundance of PBPs or beta-lactamase enzymes.

Multi-omics can also help in identifying novel drug targets or biomarkers of resistance. By comparing the molecular profiles of susceptible and resistant bacterial strains, researchers can pinpoint key differences that contribute to the resistance phenotype. This information can then be used to inform the design of new therapeutic agents or strategies to overcome resistance. The application of multi-omics in understanding bacterial adaptation mechanisms to environmental changes, including the presence of antibiotics, is an active area of research. patsnap.com

Table 3: Multi-Omics Approaches and Their Application in Studying Antibiotic Response

| Omics Type | Data Generated | Potential Insights into Cefoxitin Response | Source |

| Genomics | DNA sequence variations | Identification of resistance genes (e.g., beta-lactamases, PBP mutations) | nih.gov |

| Transcriptomics | RNA expression levels | Changes in gene activity related to efflux pumps, porins, stress responses | nih.govpatsnap.com |

| Proteomics | Protein abundance and modification | Changes in levels of PBPs, beta-lactamases, or other relevant proteins | nih.gov |

| Metabolomics | Metabolite profiles | Alterations in metabolic pathways linked to resistance or survival | nih.gov |

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for analyzing Cefoxitin Sodium purity and stability in experimental settings?

- Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v). The USP monograph specifies a retention time alignment with certified reference standards, a column temperature of 30°C, and UV detection at 254 nm . Quantify impurities using a 20 µg/mL test solution and validate system suitability (e.g., theoretical plates ≥2000, tailing factor ≤2.0) to ensure reproducibility.

- Key Parameters : Adjust injection volume (10–20 µL) and flow rate (1.0 mL/min) based on column dimensions. Confirm peak homogeneity via diode-array detection (DAD) for stability-indicating assays .

Q. How should researchers design susceptibility testing protocols for Cefoxitin Sodium against beta-lactamase-producing bacteria?

- Methodology : Follow CLSI guidelines for broth microdilution or disk diffusion assays. Use Mueller-Hinton agar adjusted to pH 7.2–7.4 and inoculum density of 1–5 × 10⁵ CFU/mL. Include control strains (e.g., E. coli ATCC 25922) to validate test conditions. Note that Cefoxitin’s stability against penicillinases and cephalosporinases allows it to inhibit many Gram-negative rods, but extended-spectrum beta-lactamase (ESBL)-producing strains may require higher MIC thresholds .

- Data Interpretation : Correlate MIC values with clinical breakpoints (e.g., susceptible ≤8 µg/mL, resistant ≥32 µg/mL) and cross-reference with genomic resistance markers (e.g., ampC overexpression) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Cefoxitin Sodium’s pharmacokinetic (PK) data across preclinical models?

- Challenge : Discrepancies in volume of distribution (Vd) and half-life (t½) between rodent and primate models due to species-specific protein binding and renal clearance rates.

- Methodology :

- Conduct allometric scaling with correction factors for renal function (e.g., glomerular filtration rate adjustments).

- Use population PK modeling to account for inter-individual variability. For example, in renal-impaired models, adjust dosing intervals based on creatinine clearance (CrCl):

| CrCl (mL/min) | Dose Adjustment |